Cas no 38864-21-0 (N,N',N''-Triacetylchitotriose)

N,N',N''-Triacetylchitotriose structure
Produktname:N,N',N''-Triacetylchitotriose
N,N',N''-Triacetylchitotriose Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N,N',N''-Triacetylchitotriose
- N,N′,N′′-Triacetylchitotriose
- D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- N N N-TRIACETYLCHITOTRIOSE
- N,N’,N’’-Triacetyl C
- N,N’,N’’-Triacetyl Chitotriose
- N,N’,N’’-TRIACETYLCHITOTRIOSE,OFF-WHITE SOLID
- 4)-2-(ac
- 4)-2-(acetylamino)-2-deoxy-
- 4)-O-2-(acetylamino)-2-deoxy-b-D...
- 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- Chitin oligosaccharides DP3
- Chitintriose
- GlcNAcβ(1-4)GlcNAcβ(1-4)GlcNAc
- Tri-N-acetylchitotriose
- N-acetylated Chitotriose
- N-Acetylglucosamine trimer
- Tri(N-acetylglucosamine)
- Tri-N-acetyl-D-glucosamine
- BCP13895
- N-[(4R,6R)-2-[(2R,5R,6S)-5-Acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2
- CID 134693119
- N,N',N'-TRIACETYLCHITOTRIOSE
- O-[2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSYL-(1->4)]-O-[2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYR-ANOSYL-(1->4)]-2-ACETAMIDO-2-DEOXY-D-GLUCOPYRANOSE
- CHITOTRIOSE
- CHITOTRIOSE, TRI-N-ACETYL
- GLCNAC-BETA1-4GLCNAC-BETA1-4GLCNAC
- N-((2S,3R,4R,5S,6R)-2-(((2R,3S,4R,5R)-5-Acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy)-5-(((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- N-((2S,3R,4R,5S,6R)-2-((2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yloxy)-5-((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- N,N',N''-Triacetyl chitotriose
- O-2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyran osyl-(1-4)-2-(acetylamino)-2-deoxy-D-glucose
- Tris(N-acetylglucosamine)
- N,N',N''-triacetyl-chitotriose
- HY-135072
- 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
- W-202609
- CS-0109258
- N,N inverted exclamation marka,N inverted exclamation marka inverted exclamation marka-Triacetylchitotriose
- 38864-21-0
- MFCD00136047
- N-[(2R,3R,4S,5R)-4-{[(2S,3R,4R,5S,6R)-3-acetamido-5-{[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide
- NS00123278
- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-Acetylchitotriose
- O-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-acetamido-2-deoxy-D-glucopyranose
- Chitotriose triacetate
- AKOS040758106
- DTXSID20959642
- LRDDKCYRFNJZBX-WHFMPQCRSA-N
- (G1cNAC)3
- tri-N-acetyl-chitotriose
- Tri(N-acetyl-D-glucosamine)
- N,N',N''-Triacetylchitintriose
- N,N',N''-Triacetylchitotriose, ~95% (HPLC)
- N,N',N''-Triacetylchitotriose, >=93% (HPLC)
- CHEBI:184133
- O-[2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1-->4)]-O-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-->4)]-2-acetamido-2-deoxy-D-glucopyranose
- N-((2R,3R,4S,5R)-4-(((2S,3R,4R,5S,6R)-3-acetamido-5-(((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-4-hydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-3,5,6-trihydroxy-1-oxohexan-2-yl)acetamide
- N-[(2R,3R,4S,5R)-4-{[(2S,3R,4R,5S,6R)-5-{[(2S,3R,4R,5S,6R)-4,5-dihydroxy-3-[(1-hydroxyethylidene)amino]-6-(hydroxymethyl)oxan-2-yl]oxy}-4-hydroxy-3-[(1-hydroxyethylidene)amino]-6-(hydroxymethyl)oxan-2-yl]oxy}-3,5,6-trihydroxy-1-oxohexan-2-yl]ethanimidate
- DA-75891
- N-((2R,3R,4S,5R)-4-(((2S,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-4,5-dihydroxy-3-((1-hydroxyethylidene)amino)-6-(hydroxymethyl)oxan-2-yl)oxy)-4-hydroxy-3-((1-hydroxyethylidene)amino)-6-(hydroxymethyl)oxan-2-yl)oxy)-3,5,6-trihydroxy-1-oxohexan-2-yl)ethanimidate
-
- MDL: MFCD00136047
- Inchi: 1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11?,12?,13-,14-,15?,16-,17?,18?,19-,20?,21?,22?,23?,24+/m1/s1
- InChI-Schlüssel: LRDDKCYRFNJZBX-YLFBAVNJSA-N
- Lächelt: O(C1([H])C([H])([C@]([H])(C([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])N([H])C(C([H])([H])[H])=O)C1([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@@]([H])(C1([H])O[H])N([H])C(C([H])([H])[H])=O)OC([H])(C([H])(C([H])([H])O[H])O[H])C([H])(C([H])(C([H])=O)N([H])C(C([H])([H])[H])=O)O[H]
- BRN: 75249
Berechnete Eigenschaften
- Genaue Masse: 627.24900
- Monoisotopenmasse: 627.249
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 14
- Komplexität: 944
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 14
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 303
- XLogP3: -7.2
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 311°C(dec.)(lit.)
- Siedepunkt: 1146.9±65.0 °C at 760 mmHg
- Flammpunkt: 647.4±34.3 °C
- Brechungsindex: 1.619
- Löslichkeit: Dissolution (63 g/l) (25 º C),
- PSA: 303.13000
- LogP: -6.12630
- Sensibilität: Hitzeempfindlich
- pka: 12.72±0.70(Predicted)
N,N',N''-Triacetylchitotriose Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - WGK Deutschland:3
- Sicherheitshinweise: 24/25
- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
- FLUKA MARKE F CODES:10-21
- Lagerzustand:<0°C
N,N',N''-Triacetylchitotriose Zolldaten
- HS-CODE:29329990
N,N',N''-Triacetylchitotriose Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EV303-10mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | 95% | 10mg |
¥2039.0 | 2022-06-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72784-1mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | 98% | 1mg |
¥604.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72784-5mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | 98% | 5mg |
¥1411.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92810-50mg |
N,N’,N’’-Triacetyl Chitotriose |
38864-21-0 | 50mg |
¥7528.0 | 2021-09-08 | ||
ChemScence | CS-0109258-5mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | ≥98.0% | 5mg |
$450.0 | 2022-04-27 | |
TRC | T735000-2mg |
N,N’,N’’-Triacetyl Chitotriose |
38864-21-0 | 2mg |
$97.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T2144-10MG |
N,N′,N′′-Triacetylchitotriose |
38864-21-0 | 10mg |
¥1545.98 | 2023-09-13 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92810-10mg |
N,N’,N’’-Triacetyl Chitotriose |
38864-21-0 | 10mg |
¥1968.0 | 2021-09-08 | ||
MedChemExpress | HY-135072-5mg |
N,N',N''-Triacetylchitotriose |
38864-21-0 | ≥98.0% | 5mg |
¥1500 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222016A-50 mg |
N,N′,N′′-Triacetylchitotriose, |
38864-21-0 | 50mg |
¥7,461.00 | 2023-07-10 |
N,N',N''-Triacetylchitotriose Verwandte Literatur
-
1. 451. Amino-sugars and related compounds. Part IV. Isolation and properties of oligosaccharides obtained by controlled fragmentation of chitinS. A. Barker,A. B. Foster,M. Stacey,J. M. Webber J. Chem. Soc. 1958 2218
-
Victor Daniel Aldas-Bulos,Fabien Plisson Digital Discovery 2023 2 981
-
Banabithi Koley Seth,Aurkie Ray,Sampa Biswas,Samita Basu Metallomics 2014 6 1737
-
Qiuling Zheng,Xujun Ruan,Yang Tian,Jiaojiao Hu,Ning Wan,Wenjie Lu,Xiaowei Xu,Guangji Wang,Haiping Hao,Hui Ye Analyst 2019 144 512
-
Alei Zhang,Cong Gao,Jing Wang,Kequan Chen,Pingkai Ouyang Green Chem. 2016 18 2147
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Aminozucker
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Aminozucker
38864-21-0 (N,N',N''-Triacetylchitotriose) Verwandte Produkte
- 34621-73-3(2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose)
- 13007-32-4(Lacto-N-neotetraose)
- 1330179-91-3(tert-butyl N-(2-amino-2-iminiumylethyl)-N-methylcarbamate chloride)
- 1018448-65-1(Trastuzumab emtansine)
- 2680520-77-6(rac-(1R,2R)-2-{1-(prop-2-en-1-yloxy)carbonylpyrrolidin-2-yl}cyclopropane-1-carboxylic acid)
- 54863-37-5(Dapansutrile)
- 1701698-44-3(1-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxylic acid)
- 864753-07-1(3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate)
- 40332-26-1((S)-3,4-dihydroxyphenylalanine)
- 93296-63-0(1H-Isoindole-1,3(2H)-dione, 5,6-dichloro-2-(3-methylphenyl)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:38864-21-0)N,N',N''-Triacetylchitotriose

Reinheit:99%/99%/99%/99%
Menge:10mg/25mg/50mg/100mg
Preis ($):156.0/265.0/448.0/763.0